molecular formula C41H54O6 B1243247 Zoely CAS No. 853244-42-5

Zoely

Numéro de catalogue: B1243247
Numéro CAS: 853244-42-5
Poids moléculaire: 642.9 g/mol
Clé InChI: RUJWZZRJSQGFCW-OGPYDZPMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Zoely is a useful research compound. Its molecular formula is C41H54O6 and its molecular weight is 642.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Sex hormones and modulators of the genital system -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Clinical Efficacy

Zoely has been shown to have a high level of contraceptive efficacy. In clinical trials involving over 4,400 women, the Pearl Index—a standard measure for contraceptive effectiveness—demonstrated that this compound significantly reduced the rate of unintended pregnancies compared to other contraceptives .

Key Findings from Clinical Studies

Study TypePopulationDurationPearl IndexFindings
Comparative Efficacy Trial4,433 women aged 18-5013 cycles0.81 (this compound) vs. 1.45 (Drospirenone/Ethinyl Estradiol)This compound reported fewer pregnancies
Safety Study101,000 womenLongitudinalN/AConfirmed lower risk of unintended pregnancy compared to levonorgestrel-based contraceptives

Safety Profile

This compound is associated with a favorable safety profile due to its unique formulation. Unlike many traditional oral contraceptives that contain ethinyl estradiol, this compound utilizes estradiol, which is structurally identical to endogenous estrogen. This may contribute to better tolerability and fewer side effects such as thromboembolic events .

Adverse Effects Reported

  • Acne : Reported in 15.4% of users.
  • Weight Gain : Observed in 8.6% of users.
  • Irregular Bleeding : Noted in about 10.5% of users during initial cycles .

Case Studies and Real-World Applications

  • Case Study on Cycle Control : A longitudinal study assessed cycle control among users of this compound, revealing that irregular bleeding decreased significantly after three cycles, with an average withdrawal bleeding duration of 3-4 days .
  • Real-World Safety Study (PRO-E2) : This large-scale study included over 101,000 women and demonstrated that this compound's risk profile was comparable or superior to other commonly prescribed contraceptives like levonorgestrel, emphasizing its reliability in real-world settings .

Propriétés

Numéro CAS

853244-42-5

Formule moléculaire

C41H54O6

Poids moléculaire

642.9 g/mol

Nom IUPAC

[(8S,9S,10R,13S,14S,17R)-17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate;(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C23H30O4.C18H24O2/c1-13-11-20-18(17-6-5-16(26)12-19(13)17)7-9-22(4)21(20)8-10-23(22,14(2)24)27-15(3)25;1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-12,17-18,20-21H,5-10H2,1-4H3;3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t17-,18-,20-,21+,22+,23+;14-,15-,16+,17+,18+/m11/s1

Clé InChI

RUJWZZRJSQGFCW-OGPYDZPMSA-N

SMILES

CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4C1=CC(=O)CC4.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O

SMILES isomérique

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@H]4C1=CC(=O)CC4.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O

SMILES canonique

CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4C1=CC(=O)CC4.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.